molecular formula C7H5BrClNO2 B376839 2-Amino-5-bromo-3-chlorobenzoic acid CAS No. 58026-21-4

2-Amino-5-bromo-3-chlorobenzoic acid

Cat. No.: B376839
CAS No.: 58026-21-4
M. Wt: 250.48g/mol
InChI Key: WYPQWEYJRBPSKL-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-chlorobenzoic acid is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 5, and 3 of the benzene ring are replaced by amino, bromo, and chloro groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-3-chlorobenzoic acid can be achieved through several methods. One common approach involves the bromination and chlorination of anthranilic acid derivatives. For instance, starting with 2-amino-3-methylbenzoic acid, a chlorination reaction using a chlorination reagent such as benzoyl peroxide in a suitable solvent can yield the desired product . Another method involves the bromination of 2-chlorobenzoic acid using potassium bromate or sodium bromide systems .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a solid form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-bromo-3-chlorobenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-5-bromo-3-chlorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-chlorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. For example, in enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-bromo-3-chlorobenzoic acid is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

2-amino-5-bromo-3-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPQWEYJRBPSKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290361
Record name 2-Amino-5-bromo-3-chlorobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58026-21-4
Record name 2-Amino-5-bromo-3-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58026-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromo-3-chlorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-3-chlorobenzoic acid
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Synthesis routes and methods I

Procedure details

To a solution of 2-amino-3-fluorobenzoic acid (10.0 g, 58.5 mmol) in dichloromethane (150 mL) was added N-bromosuccinimide (10.4 g, 58.5 mmol), and the mixture was stirred at room temperature for 2 hours. LCMS showed the reaction was completed. The solid was filtered and washed with dichloromethane (100 mL×3) to give the title compound as a white solid (13.0 g, 89%), which was directly used in the next step without further purification. MS (ES+) C7H5BrClNO2 requires: 249, 251, found: 250, 252 [M+H]+.
Quantity
10 g
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Reaction Step One
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10.4 g
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reactant
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150 mL
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reactant
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Yield
89%

Synthesis routes and methods II

Procedure details

To a suspension of 2-amino-3-chlorobenzoic acid (2 g, 11.6 mmol) in chloroform (120 mL) was added dropwise bromine (1.1 equiv.) in chloroform (12 mL) solution. The mixture was stirred at room temperature for 16 hrs. The resulting white solid was collected by filtration and washed thoroughly with methylene chloride until the filtrate was colorless. The solid was air-dried to give 3.35 g of white powder as HBr salt of 2-amino-5-bromo-3-chlorobenzoic acid (87% yield). ES/MS m/z 250/252 (MH+).
Name
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2 g
Type
reactant
Reaction Step Two
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120 mL
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Reaction Step Two
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12 mL
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Reaction Step Three

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